

Pharmacokinetic Profile of Oxycodone and Acetaminophen in Primlev: A Technical Guide

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Compound of Interest

Compound Name: *Primlev*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of the constituent components of **Primlev**, an immediate-release oral formulation of oxycodone and acetaminophen. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and clinical pharmacology.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of oxycodone and acetaminophen following oral administration are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) characteristics. The following tables summarize key pharmacokinetic data for both components, derived from studies of immediate-release combination products bioequivalent to **Primlev**.

Table 1: Pharmacokinetic Parameters of Oxycodone (Immediate-Release Formulation)

Parameter	Value (Mean ± SD)	Unit
Maximum Plasma Concentration (C _{max})	9.96	ng/mL
Time to Maximum Plasma Concentration (T _{max})	1.33	hours
Area Under the Plasma Concentration-Time Curve (AUC ₀₋₂₄)	48.62	h*ng/mL
Elimination Half-Life (t _{1/2})	3.28	hours
Oral Bioavailability	~60-87	%
Protein Binding	~45	%
Volume of Distribution (IV)	211.9 ± 186.6	L

Data compiled from studies on immediate-release oxycodone/acetaminophen formulations.[\[1\]](#)
[\[2\]](#)

Table 2: Pharmacokinetic Parameters of Acetaminophen (Immediate-Release Formulation)

Parameter	Value (Mean ± SD)	Unit
Maximum Plasma Concentration (C _{max})	Varies with dose	µg/mL
Time to Maximum Plasma Concentration (T _{max})	~0.5 - 1	hours
Elimination Half-Life (t _{1/2})	2 - 3	hours
Protein Binding	10 - 25	%

Data compiled from publicly available prescribing information and pharmacokinetic studies.[\[2\]](#)

Experimental Protocols

The data presented in this guide are derived from clinical pharmacology studies employing standardized methodologies. A typical experimental protocol for a pharmacokinetic study of an immediate-release oxycodone and acetaminophen combination product is outlined below.

Study Design

Pharmacokinetic assessments are typically conducted through open-label, randomized, single-dose, crossover studies in healthy adult volunteers. A crossover design minimizes inter-subject variability. Participants are usually required to fast overnight before drug administration to ensure standardized absorption conditions. A washout period of at least seven days is maintained between treatment phases.

Subject Population

Healthy adult male and female volunteers, typically between the ages of 18 and 55, are recruited for these studies. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria and have no contraindications to the study medications.

Drug Administration and Blood Sampling

A single oral dose of the oxycodone/acetaminophen combination tablet is administered with a standardized volume of water. Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, 16, and 24 hours. Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

Analytical Methodology

The simultaneous quantification of oxycodone and acetaminophen in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate measurement of drug concentrations.

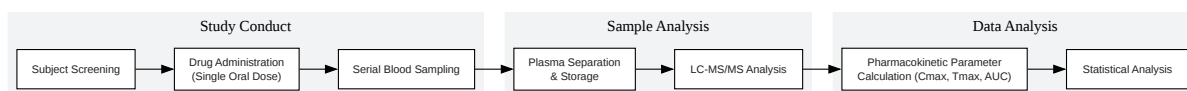
- **Sample Preparation:** Plasma samples are typically prepared using protein precipitation with acetonitrile. Isotopically labeled internal standards (e.g., oxycodone-d3 and acetaminophen-d4) are added to the samples prior to precipitation to ensure accurate quantification.

- **Chromatographic Separation:** The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. Separation of the analytes from endogenous plasma components is achieved using a C18 column with a gradient elution mobile phase, often consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are detected and quantified using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for each compound and its internal standard.
- **Calibration and Quality Control:** The method is validated according to regulatory guidelines, with calibration curves prepared in the same biological matrix as the study samples. Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the data.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for an oral analgesic.

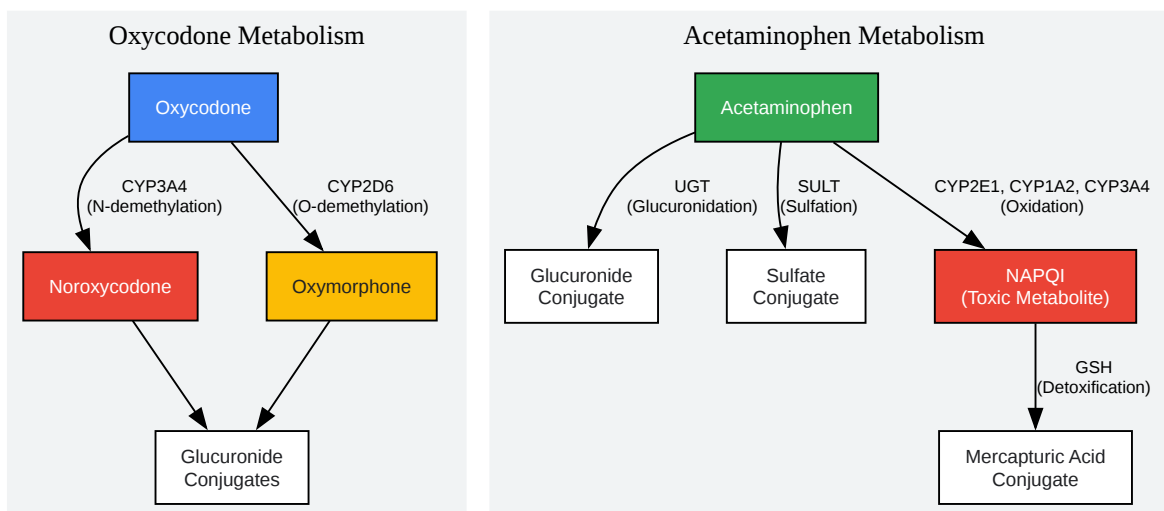


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Figure 1: Experimental workflow for a pharmacokinetic study.

Metabolic Pathways

The biotransformation of oxycodone and acetaminophen involves several key metabolic pathways, primarily occurring in the liver.



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Figure 2: Metabolic pathways of oxycodone and acetaminophen.

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References

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- 2. accessdata.fda.gov [accessdata.fda.gov]
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